

Zafirlukast-13C d6 stability in biological matrices

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Zafirlukast-13C,d6

Cat. No.: S12875934

Get Quote

Zafirlukast-13C d6: Overview and Applications

Zafirlukast-13C d6 is a stable, heavy isotope-labeled version of Zafirlukast, containing six deuterium atoms and one carbon-13 atom. It is primarily used as an internal standard in quantitative bioanalysis to ensure accuracy and reliability when measuring the concentration of the parent drug (Zafirlukast) in biological samples like plasma, serum, or tissue homogenates. [1]

The table below summarizes its key chemical characteristics:

Property	Description
Chemical Formula	$C_{30}^{13}CH_{27}D_6N_3O_6S$ [1] [2]
Molecular Weight	582.70 g/mol [1]
Synonyms	ICI 204219-13C d6 [1]
CAS Number	The non-labeled Zafirlukast CAS # is 107753-78-6. [2]
Labeled Position	13C- and deuterium-labeled [1]
Primary Application	Internal standard for quantitative analysis by LC-MS, GC-MS, or NMR. [1]

Protocol for Quantitative Analysis in Biological Samples

While the stability profile must be established experimentally, here is a generalized protocol for using Zafirlukast-13C d6 in bioanalysis.

1. Sample Preparation and Calibration

- **Stock Solution Preparation:** Prepare a primary stock solution of Zafirlukast-13C d6 in a suitable solvent like dimethyl sulfoxide (DMSO) or methanol. Accurately determine its concentration.
- **Working Internal Standard (IS) Solution:** Dilute the stock solution with methanol or a methanol-water mixture to create a working solution, typically in the ng/mL to µg/mL range, suitable for spiking into samples.
- **Calibration Standards:** Prepare a series of calibration standards by spiking known amounts of unlabeled Zafirlukast into blank (drug-free) biological matrix. Use a fixed, consistent amount of the Zafirlukast-13C d6 working solution into each standard.
- **Quality Control (QC) Samples:** Prepare QC samples at low, medium, and high concentrations within the calibration range to monitor the accuracy and precision of the assay.

2. Sample Pre-Treatment and Extraction

- **Aliquoting:** Pipette a precise volume of the biological sample (e.g., 100 µL of plasma) into a tube.
- **Spiking with IS:** Add a fixed volume of the Zafirlukast-13C d6 working solution to each sample. The IS should be added as early as possible in the process to correct for any losses during subsequent steps.
- **Protein Precipitation:** A common and simple pre-treatment method. Add a volume of organic solvent (e.g., acetonitrile or methanol, typically 2-3 times the sample volume) to precipitate proteins. Vortex mix vigorously, then centrifuge (e.g., 10,000-15,000 x g for 10 minutes) to pellet the proteins.
- **Solid-Phase Extraction (SPE):** For cleaner extracts and higher sensitivity, use SPE. Condition the SPE cartridge (e.g., C18) with methanol and water. Load the sample, wash with a water-methanol mixture, and then elute the analytes with a strong organic solvent like pure methanol or acetonitrile.
- **Evaporation and Reconstitution:** Evaporate the extracted sample under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dry residue in a mobile phase-compatible solvent (e.g., a water-methanol mixture) for injection into the LC-MS system.

3. LC-MS/MS Analysis

- **Liquid Chromatography (LC):** Use a reversed-phase C18 column. The mobile phase is often a gradient of water (with a volatile buffer like ammonium formate) and an organic modifier like methanol

or acetonitrile. This separates Zafirlukast and its internal standard from other matrix components.

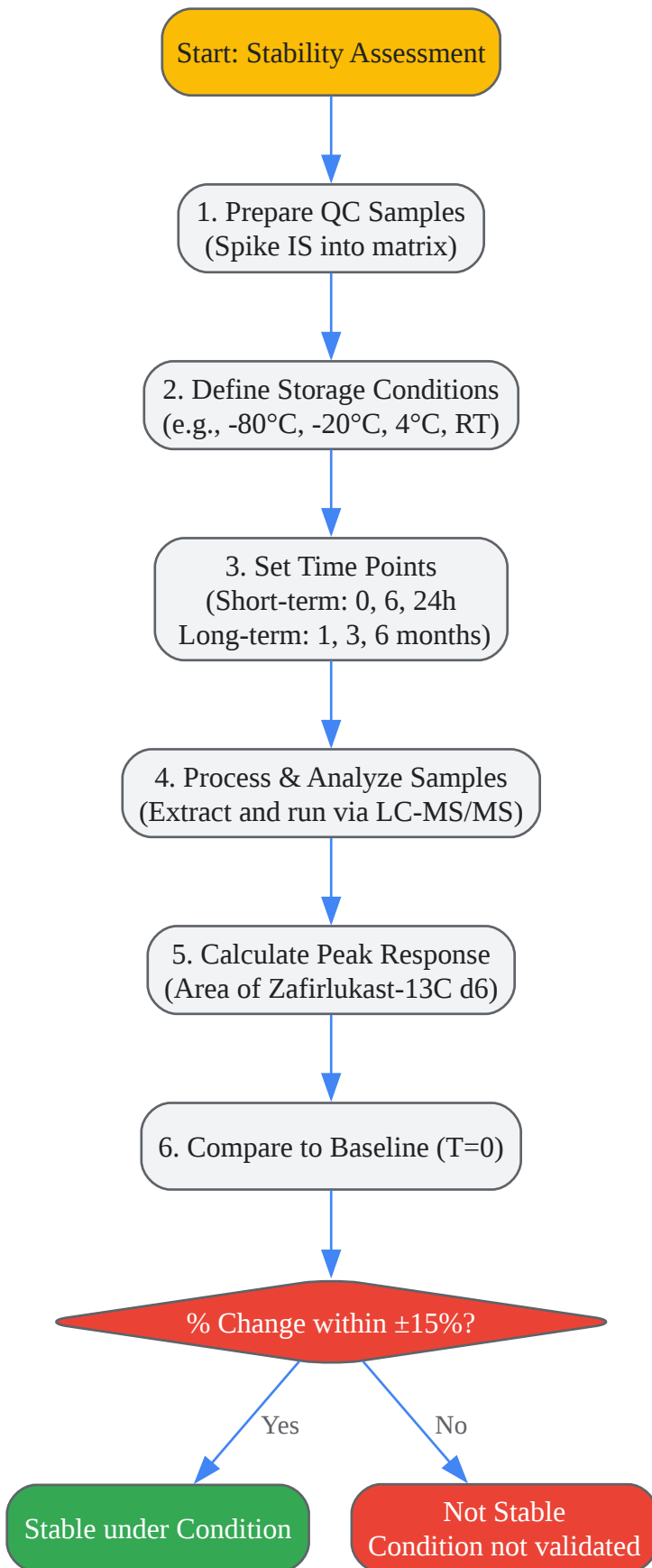
- **Mass Spectrometry (MS) Detection:** Employ Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
 - **Ionization:** Electrospray Ionization (ESI) in positive mode.
 - **Monitor Transitions:** For Zafirlukast, monitor the transition from the parent ion $[M+H]^+$ to a specific product ion. The Zafirlukast- ^{13}C d6 will have a distinct, higher mass-to-charge ratio (m/z) due to its heavy isotopes, but will exhibit nearly identical chromatographic behavior and fragmentation. Its role is to correct for variations in ionization efficiency and sample processing.

4. Data Analysis

- The ratio of the peak area of Zafirlukast to the peak area of Zafirlukast- ^{13}C d6 is calculated for each calibration standard.
- A calibration curve is constructed by plotting this area ratio against the known concentration of the standards.
- The concentration of Zafirlukast in unknown samples is determined by interpolating their area ratio from this calibration curve.

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps for designing a study to assess the stability of Zafirlukast- ^{13}C d6, which is critical for validating any bioanalytical method.



Click to download full resolution via product page

Critical Considerations for Method Development

When developing and validating a method using Zafirlukast-13C d6, pay close attention to the following aspects informed by the pharmacology of the parent drug:

- **Matrix Effects:** Despite the correction provided by the stable isotope-labeled IS, evaluate matrix effects during method validation. The extensive metabolism and high protein binding (>99%) of Zafirlukast mean that matrix composition can vary. [3] [4]
- **Chromatographic Separation:** Ensure baseline separation of Zafirlukast-13C d6 from its unlabeled form and any potential isobaric metabolites. This is crucial for accurate MRM quantification.
- **Stability Experiments:** You must experimentally determine the stability of Zafirlukast-13C d6 in your specific biological matrix under all conditions the samples will encounter. Key tests include:
 - **Short-term/Bench-top Stability:** At room temperature for the expected sample preparation duration.
 - **Long-term Stability:** In the storage freezer (e.g., -70°C or -20°C) over the intended storage period.
 - **Freeze-Thaw Stability:** After multiple (e.g., 3-5) cycles of freezing and thawing.
 - **Processed Sample Stability:** In the autosampler (e.g., 4-10°C) after extraction.
- **Understanding Parent Drug Properties:** The parent Zafirlukast is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9. [3] [4] This information is vital when analyzing samples from in vivo studies, as it highlights the potential for metabolic interference.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Zafirlukast-13C,d6 (ICI 204219-13C,d6) | Stable Isotope | MedChemExpress
[medchemexpress.com]
2. Zafirlukast-d7 [tlcstandards.com]
3. ZAFIRLUKASTTABLETS [dailymed.nlm.nih.gov]

4. Zafirlukast - Wikipedia [en.wikipedia.org]

To cite this document: Smolecule. [Zafirlukast-13C d6 stability in biological matrices]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12875934#zafirlukast-13c-d6-stability-in-biological-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com